molecular formula C9H8INO3 B8513511 Methyl 3-carbamoyl-5-iodobenzoate CAS No. 453566-17-1

Methyl 3-carbamoyl-5-iodobenzoate

Cat. No.: B8513511
CAS No.: 453566-17-1
M. Wt: 305.07 g/mol
InChI Key: AOPMDURIDJSDDJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-carbamoyl-5-iodobenzoate is a useful research compound. Its molecular formula is C9H8INO3 and its molecular weight is 305.07 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

453566-17-1

Molecular Formula

C9H8INO3

Molecular Weight

305.07 g/mol

IUPAC Name

methyl 3-carbamoyl-5-iodobenzoate

InChI

InChI=1S/C9H8INO3/c1-14-9(13)6-2-5(8(11)12)3-7(10)4-6/h2-4H,1H3,(H2,11,12)

InChI Key

AOPMDURIDJSDDJ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=CC(=C1)C(=O)N)I

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A solution of 3-methoxycarbonyl-5-iodobenzoic acid (3 g, 10 mmol) in thionyl chloride (2 mL) was heated for 2 hours at 60° C. The reaction mixture was cooled and concentrated in vacuo. The intermediate acid chloride was then diluted with tetrahydrofuran (10 mL) and cooled to 0° C. The mixture was then treated with a solution of 2M ammonia (20 mL, 40 mmol, methanol) and the reaction stirred for 1 hour at 0° C. The mixture was then filtered and the solvent removed in vacuo. Recrystallization from methanol afforded 2.5 g (82%) of 3-methoxycarbonyl-5-iodobenzamide, as a white solid.
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

20 ml of 1 M hydrochloric acid were added to a solution of 3.88 g (11.8 mmol) of sodium 3-iodo-5-(methoxycarbonyl)benzoate [J. H. Ackermann et al., J. Med. Chem. 1966, 9 (1), 165-168] in 100 ml of water. After 10 min, the mixture was extracted three times with in each case about 100 ml of ethyl acetate. The combined organic extracts were washed with saturated sodium chloride solution and dried over anhydrous magnesium sulphate. After filtration, the solvent was removed on a rotary evaporator. The residue that remained was dissolved in 75 ml of dichloromethane, and 5.2 ml (59.1 mmol) of oxalyl chloride and a small drop of DMF were added at RT. After 1 h of stirring at RT, all volatile components were removed on a rotary evaporator. The residue was then dissolved in 50 ml of dioxane and, at a temperature of about 0° C., slowly added dropwise to 44 ml of a 25% strength aqueous ammonia solution. After the dropwise addition had ended, the cooling bath was removed and stirring was continued at RT for 30 min. The precipitated product was then filtered off with suction, washed with cold water and dried under high vacuum. This gave 3.02 g (81% of theory, 97% pure) of the title compound.
Quantity
20 mL
Type
reactant
Reaction Step One
Name
sodium 3-iodo-5-(methoxycarbonyl)benzoate
Quantity
3.88 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
5.2 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.